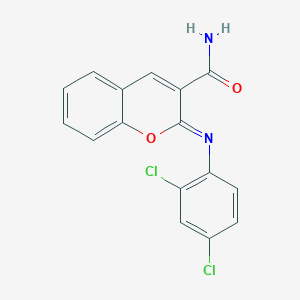

(Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of chromene and carboxamide, with an imino group attached to a 2,4-dichlorophenyl group. Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring. Carboxamides are organic compounds where a hydroxyl group in a carboxylic acid is replaced by an amine group. The 2,4-dichlorophenyl group is a type of phenyl group substituted with two chlorine atoms at the 2nd and 4th positions .

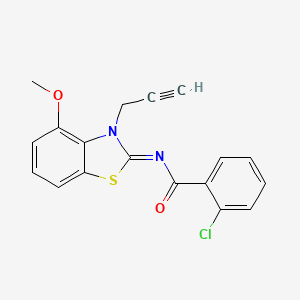

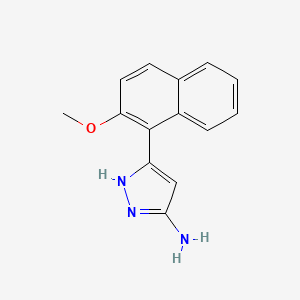

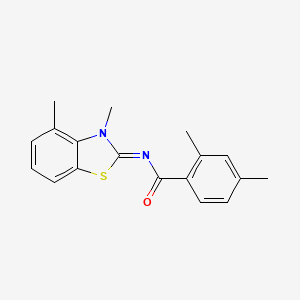

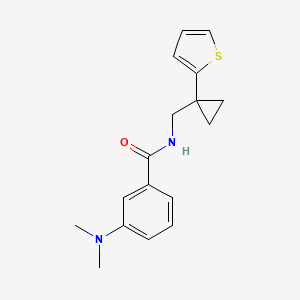

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring system, a carboxamide group, and a 2,4-dichlorophenyl group. The exact geometry and conformation would depend on the specific arrangement of these groups and the presence of any additional substituents .Chemical Reactions Analysis

As a derivative of chromene and carboxamide, this compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The chromene ring system could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic chromene and phenyl rings could increase its solubility in nonpolar solvents .Scientific Research Applications

Environmental Remediation: Efficient Degradation of 2,4-Dichlorophenol

- Application : Researchers have explored using a Pd-MWCNTs/Ni-foam electrode for sequential electrocatalytic reduction and oxidation of 2,4-DCP. The process efficiently degrades 2,4-DCP, phenol, and total organic carbon (TOC) in aqueous solutions. Hydroxy radicals (·OH) play a crucial role in the electro-Fenton oxidation process, achieving high removal efficiencies .

Herbicide Synthesis: Nitration Process

- Application : Researchers have developed a continuous flow microreactor system for the nitration process of this intermediate. The resulting compound plays a vital role in herbicide production .

Chemical Synthesis: 2,4-Dichlorophenethylamine

Future Directions

properties

IUPAC Name |

2-(2,4-dichlorophenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-10-5-6-13(12(18)8-10)20-16-11(15(19)21)7-9-3-1-2-4-14(9)22-16/h1-8H,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJPELKAFNNLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)Cl)Cl)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)

![6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3019942.png)

![2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B3019945.png)

![N-(3,5-dimethylphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3019946.png)

![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)